

Icariside E4: A Technical Guide to its Molecular Mechanisms

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside E4, a flavonoid glycoside with the molecular formula C26H34O10, is a natural compound found in several medicinal plants, including those from the Epimedium genus and Tabebuia roseo-alba.[1][2] Emerging research has highlighted its potential as a therapeutic agent due to its diverse biological activities. This technical guide provides an in-depth overview of the molecular mechanisms of Icariside E4, focusing on its hypolipogenic and cardioprotective effects. It includes a summary of quantitative data, detailed experimental protocols for key studies, and visualizations of the signaling pathways involved.

Physicochemical Properties



Property	Value	Source
Molecular Formula	C26H34O10	PubChem
Molecular Weight	506.5 g/mol	PubChem
IUPAC Name	(2S,3R,4R,5R,6S)-2-[4- [(2R,3S)-3-(hydroxymethyl)-5- (3-hydroxypropyl)-7-methoxy- 2,3-dihydro-1-benzofuran-2- yl]-2-methoxyphenoxy]-6- methyloxane-3,4,5-triol	PubChem
CAS Number	126253-42-7	Biosynth

Biological Activities and Signaling Pathways

Icariside E4 has demonstrated a range of biological activities, including antinociceptive, anti-oxidant, anti-Alzheimer's, and anti-inflammatory effects.[2] This guide will focus on two key areas of its action: its role in lipid metabolism in liver cells and its protective effects in cardiac cells.

Hypolipogenic Effects in HepG2 Cells

Icariside E4 has been shown to reduce lipid accumulation in human liver cancer (HepG2) cells, suggesting its potential in addressing conditions like non-alcoholic fatty liver disease.[1] The underlying mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

Signaling Pathway:





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References

- 1. Hypolipogenic effects of Icariside E4 via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Roseoside and Icariside E4 Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells PubMed [pubmed.ncbi.nlm.nih.gov]
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